molecular formula C17H20N2O3 B5786764 Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)

Cat. No.: B5786764
M. Wt: 300.35 g/mol
InChI Key: QEFSRWBQOYRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is a complex organic compound that features a morpholine ring and an indole moiety. The indole nucleus is known for its presence in various bioactive compounds, making this compound of significant interest in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) typically involves the acylation of morpholine with an indole derivative. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is unique due to its combination of a morpholine ring and an indole moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSRWBQOYRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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